molecular formula C11H8N2Se B12807492 2-(2-Selenophenyl)-1H-benzimidazole CAS No. 59918-84-2

2-(2-Selenophenyl)-1H-benzimidazole

Katalognummer: B12807492
CAS-Nummer: 59918-84-2
Molekulargewicht: 247.17 g/mol
InChI-Schlüssel: VPDDHKWMFCEDJP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Selenophenyl)-1H-benzimidazole is an organic compound that features a benzimidazole core substituted with a selenophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Selenophenyl)-1H-benzimidazole typically involves the reaction of 2-selenophenylamine with o-phenylenediamine under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzimidazole ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Selenophenyl)-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The selenophenyl group can be oxidized to form selenoxide derivatives.

    Reduction: The compound can be reduced to form selenide derivatives.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Selenoxide derivatives.

    Reduction: Selenide derivatives.

    Substitution: Alkylated or acylated benzimidazole derivatives.

Wissenschaftliche Forschungsanwendungen

2-(2-Selenophenyl)-1H-benzimidazole has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential as an antioxidant and its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and semiconductors.

Wirkmechanismus

The mechanism of action of 2-(2-Selenophenyl)-1H-benzimidazole involves its interaction with molecular targets such as enzymes and receptors. The selenophenyl group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the benzimidazole core can interact with nucleic acids and proteins, modulating their function and activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(2-Thiophenyl)-1H-benzimidazole: Similar structure but with a sulfur atom instead of selenium.

    2-(2-Furanyl)-1H-benzimidazole: Similar structure but with an oxygen atom instead of selenium.

    2-(2-Pyrrolyl)-1H-benzimidazole: Similar structure but with a nitrogen atom instead of selenium.

Uniqueness

2-(2-Selenophenyl)-1H-benzimidazole is unique due to the presence of the selenium atom, which imparts distinct chemical and biological properties. Selenium-containing compounds often exhibit enhanced redox activity and can interact with biological systems in ways that sulfur, oxygen, or nitrogen analogs cannot.

Eigenschaften

CAS-Nummer

59918-84-2

Molekularformel

C11H8N2Se

Molekulargewicht

247.17 g/mol

IUPAC-Name

2-selenophen-2-yl-1H-benzimidazole

InChI

InChI=1S/C11H8N2Se/c1-2-5-9-8(4-1)12-11(13-9)10-6-3-7-14-10/h1-7H,(H,12,13)

InChI-Schlüssel

VPDDHKWMFCEDJP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=C[Se]3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.